molecular formula C5H12O3S2 B3002987 S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate

Cat. No.: B3002987
M. Wt: 184.3 g/mol
InChI Key: DRRLIMMXMOWDCA-UHFFFAOYSA-N
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Description

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS: 2949-92-0) is a sulfonothioate ester with the molecular formula C₆H₁₂O₃S₂ and a molecular weight of 196.29 g/mol . It serves as a glutathione-cleavable linker in antibody-drug conjugates (ADCs), enabling targeted drug delivery by releasing cytotoxic payloads in glutathione-rich environments (e.g., intracellular compartments of cancer cells) . The compound features a 1-hydroxy-2-methylpropan-2-yl group attached to a methanesulfonothioate backbone, which confers stability in circulation while allowing selective cleavage by glutathione via nucleophilic substitution .

Properties

IUPAC Name

2-methyl-2-methylsulfonylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S2/c1-5(2,4-6)9-10(3,7)8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRLIMMXMOWDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)SS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate involves the reaction of methanesulfonyl chloride with 1-hydroxy-2-methylpropan-2-yl thiol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In the field of chemistry, S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate serves as a crucial component in the synthesis of complex molecules. Its primary application lies in the formation of ADCs, where it acts as a linker that connects monoclonal antibodies (mAbs) to cytotoxic drugs. This linkage is vital for ensuring that the therapeutic agents are delivered specifically to cancer cells, thereby enhancing treatment efficacy while minimizing damage to healthy tissues .

Biology

The biological applications of this compound are extensive. It is utilized to study drug delivery mechanisms and the role of glutathione in cellular processes. Research indicates that compounds like this compound can selectively release drugs in response to intracellular conditions, such as elevated glutathione levels found in cancer cells. This specificity allows researchers to investigate cellular signaling pathways and enzyme activities influenced by targeted drug delivery .

Medicine

The most significant application of this compound is in medicine, particularly in developing targeted cancer therapies through ADCs. By linking cytotoxic drugs to antibodies, this compound facilitates precise drug delivery directly to tumor cells, thereby improving therapeutic outcomes and reducing systemic side effects associated with conventional chemotherapy .

Case Studies

Case Study 1: Efficacy of ADCs Utilizing this compound
A study demonstrated that ADCs incorporating this linker exhibited enhanced tumor targeting and reduced off-target toxicity compared to traditional chemotherapy agents. The results indicated a significant increase in tumor regression rates in animal models .

Case Study 2: Mechanistic Insights into Drug Release
Research focusing on the mechanistic aspects of drug release from ADCs highlighted how varying levels of glutathione within different cell types affected the efficacy of this compound-linked drugs. The findings suggested that this linker could be optimized further for improved selectivity and potency against various cancer types .

Mechanism of Action

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate functions as a cleavable linker in ADCs. Upon entering the target cell, the linker is cleaved by intracellular glutathione, releasing the active drug. This targeted release mechanism ensures that the cytotoxic drug is delivered specifically to cancer cells, reducing systemic toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following sulfonothioate derivatives share structural similarities but differ in applications and reactivity:

Compound CAS No. Molecular Formula Key Features Primary Application
S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate 2949-92-0 C₆H₁₂O₃S₂ Glutathione-cleavable linker; hydroxyl group enhances solubility and cleavage ADC linker for targeted drug delivery
S-Benzyl methanesulfonothioate 7559-62-8 C₈H₁₀O₂S₂ Aromatic benzyl group; higher hydrophobicity (LogP: ~2.5) Protein thiol modification
tert-Butylethyl Methanethiosulfonate N/A C₇H₁₆O₂S₂ Bulky tert-butyl group; improved stability at -20°C Bioconjugation in organic solvents
Methyl methanesulfonothioate 2949-92-0 C₂H₆O₂S₂ Simple methyl substituent; high volatility (vapor pressure: 1.65E-05 mmHg) Chemical intermediate
MTSL (S-(2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-yl)methyl methanesulfonothioate) N/A C₁₀H₂₀NO₃S₂ Paramagnetic doxyl group for spin labeling EPR spectroscopy; protein topology studies

Research Findings and Trends

  • ADC Linker Optimization: Recent studies highlight the importance of hydrophilic substituents (e.g., hydroxyl groups) in sulfonothioate linkers to balance stability and cleavage efficiency .
  • EPR Applications: MTSL remains the gold standard for protein topology mapping, but non-cleavable variants are being explored to avoid interference with biological activity .
  • Safety Profiles: Sodium 2-methylprop-2-ene-1-sulphonate (a sulfonate analogue) requires stringent safety protocols (e.g., respiratory protection) due to irritant properties, whereas sulfonothioate linkers like this compound are handled under standard laboratory conditions .

Biological Activity

S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate (CAS Number: 2127875-65-2) is a compound primarily recognized for its role as a glutathione-cleavable linker in antibody-drug conjugates (ADCs). This compound facilitates the targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₁₂O₃S₂
  • Molecular Weight : 184.28 g/mol
  • Purity : ≥95%
  • Storage Conditions : Store at 4°C, protected from light, under nitrogen.

This compound operates through glutathione-mediated cleavage , which is pivotal in the context of ADCs. Upon internalization by target cells, the compound is cleaved by intracellular glutathione, releasing the cytotoxic drug and thereby inducing apoptosis in malignant cells. This mechanism is crucial for the effectiveness of ADCs in cancer therapy.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver potent drugs directly to cancer cells while sparing normal tissues. The linker’s stability in circulation and its ability to be cleaved by glutathione are critical for optimizing therapeutic outcomes.

Research Findings

  • In Vivo Studies : Research indicates that ADCs utilizing this linker show enhanced tumor regression in various cancer models, demonstrating significant improvements in survival rates compared to conventional therapies .
  • Mechanistic Insights : Studies have shown that the release of drugs from ADCs linked via this compound correlates with intracellular glutathione levels, suggesting that high-glutathione tumors may respond better to treatments using this linker .

Data Table: Comparative Analysis of Linkers in ADCs

Linker TypeStability (in serum)Cleavage MechanismTherapeutic Efficacy
S-(1-Hydroxy-2-methylpropan-2-yl)ModerateGlutathioneHigh
Maleimide-based linkersHighReductionModerate
Hydrazone linkersLowAcidic conditionsVariable

Case Studies

  • Case Study 1 : A study published by Pillow et al. (2019) demonstrated that ADCs incorporating this compound exhibited significant antitumor activity in xenograft models of breast cancer . The study highlighted the importance of linker design in enhancing therapeutic indices.
  • Case Study 2 : Another investigation assessed the pharmacokinetics and biodistribution of an ADC using this linker, revealing prolonged circulation time and selective accumulation in tumor tissues, leading to improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between methanesulfonothioic acid derivatives and 1-hydroxy-2-methylpropan-2-yl precursors. Optimization includes controlling reaction temperature (e.g., 0–5°C to minimize side reactions), using anhydrous solvents (e.g., THF or dichloromethane), and employing catalysts like triethylamine to enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product. Parallel monitoring with TLC or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of 1^1H/13^13C NMR (to confirm hydroxy and methylpropan-2-yl groups), FT-IR (for S=O and S–C stretching vibrations), and high-resolution mass spectrometry (HRMS) is required. Cross-validation with computational NMR predictions (e.g., DFT-based simulations) resolves ambiguities. NIST databases provide reference spectra for sulfonothioate derivatives, aiding in peak assignment .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (ICH Q1B guidelines). Use HPLC-UV to quantify degradation products. Stability-indicating methods (e.g., mass spectrometry) identify hydrolytic or oxidative pathways. Precautionary measures, such as inert-atmosphere storage, align with handling guidelines for sulfonothioates .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for nucleophilic attacks. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. protic solvents). AI-driven synthesis platforms, as referenced in CAS methodologies, optimize reaction pathways .

Q. How can contradictory data in kinetic studies of sulfonothioate hydrolysis be resolved?

  • Methodological Answer : Discrepancies often arise from pH-dependent reactivity (e.g., acid-catalyzed vs. base-mediated hydrolysis). Use stopped-flow spectroscopy to capture rapid intermediates and isotopically labeled 18^{18}O-water to trace mechanistic pathways. Cross-correlate kinetic data with computational models (e.g., Eyring plots) to validate proposed mechanisms .

Q. What advanced analytical approaches differentiate stereochemical isomers in sulfonothioate derivatives?

  • Methodological Answer : Chiral HPLC (e.g., Chiracel OD-H column) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. X-ray crystallography provides definitive stereochemical assignments. Vibrational circular dichroism (VCD) complements NMR for absolute configuration determination .

Safety and Handling Considerations

  • Relevant to Experimental Design :
    • Use particulate-filter respirators (EN 143 standard) and nitrile gloves during synthesis to prevent inhalation or dermal exposure .
    • Implement spill containment protocols (e.g., secondary containment trays) to avoid environmental contamination, as sulfonothioates may persist in aquatic systems .

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